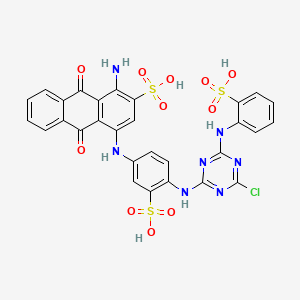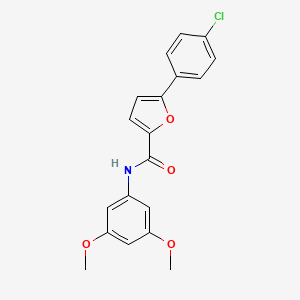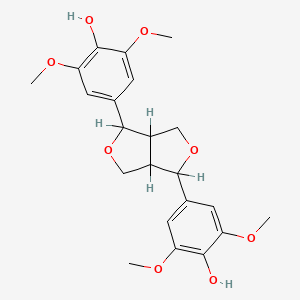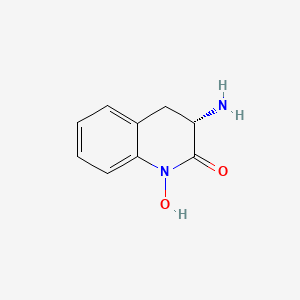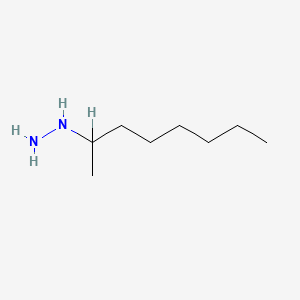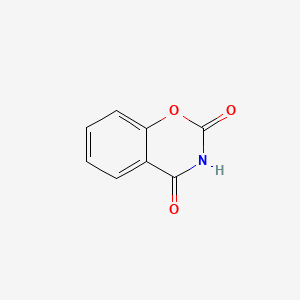
Carsalam
Descripción general
Descripción
Carsalam is a nonsteroidal anti-inflammatory compound and platelet aggregation inhibitor. It is also known by its chemical name, 1,3-benzoxazine-2,4-dione. The molecular formula of this compound is C8H5NO3, and it has a molecular weight of 163.13 g/mol .
Aplicaciones Científicas De Investigación
Carsalam has a wide range of scientific research applications:
Pharmaceuticals: This compound is a nonsteroidal anti-inflammatory agent and has been used in various pharmaceutical formulations.
Chemical Engineering: It can be analyzed using reverse phase high-performance liquid chromatography (HPLC) methods.
Biochemistry: This compound is used in biochemistry research due to its anti-inflammatory properties.
Medical Research: It has been utilized in medical research for its potential therapeutic effects.
Environmental Remediation: This compound has applications in environmental remediation efforts.
Mecanismo De Acción
Target of Action
Carsalam, also known as Carbonylsalicylamide, is a nonsteroidal anti-inflammatory agent . Its primary target is believed to be the cyclooxygenase (COX) enzyme , which plays a crucial role in pain and inflammation.
Mode of Action
The precise mechanism of action of this compound remains unclear. Due to its structural similarity to aspirin, it is believed to work via a similar mechanism involving theinhibition of the COX enzyme . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The inhibition of the COX enzyme by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzyme and subsequently reducing the production of prostaglandins, this compound can alleviate symptoms associated with inflammation and pain.
Análisis Bioquímico
Biochemical Properties
Carsalam plays a significant role in biochemical reactions, particularly in the inhibition of enzymes involved in inflammation. It interacts with the cyclooxygenase (COX) enzyme, similar to aspirin, which leads to the inhibition of prostaglandin synthesis . This interaction reduces inflammation and pain. Additionally, this compound has been shown to inhibit pyruvate-stimulated mitochondrial respiration, indicating its role in metabolic regulation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to attenuate hepatocyte glucose production and improve glucose tolerance in diet-induced obese mice . This suggests that this compound may have potential therapeutic effects in the management of metabolic disorders such as type 2 diabetes. Furthermore, its anti-inflammatory properties can impact cell function by reducing inflammatory responses.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the cyclooxygenase (COX) enzyme, which plays a crucial role in the inflammatory response. By inhibiting COX, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound inhibits pyruvate-stimulated mitochondrial respiration, which may contribute to its metabolic effects . This dual mechanism of action highlights its potential as both an anti-inflammatory and metabolic regulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are critical factors in its long-term efficacy. This compound is stable at room temperature and can be stored for extended periods without significant degradation . Long-term studies have shown that this compound maintains its anti-inflammatory and metabolic effects over time, making it a promising candidate for chronic conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce inflammation and improve metabolic parameters without significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation and energy metabolism. It interacts with the cyclooxygenase (COX) enzyme, inhibiting the production of prostaglandins . Additionally, this compound affects mitochondrial respiration by inhibiting pyruvate-stimulated respiration, which may influence metabolic flux and energy production . These interactions highlight its role in both inflammatory and metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution within tissues is influenced by its solubility and binding affinity to specific proteins. This distribution is crucial for its therapeutic effects, as it ensures that this compound reaches its target sites of action.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is primarily localized in the mitochondria, where it exerts its effects on mitochondrial respiration . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the mitochondria. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Carsalam can be synthesized through a reaction between salicylamide and diethyl carbonate in the presence of an alkali ethoxide . The reaction conditions involve mixing diethyl carbonate and salicylamide first, followed by the addition of alkali ethoxide. This method provides high yields and high purity without the need for toxic solvents like ethyl chloroformate .
Análisis De Reacciones Químicas
Carsalam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions: Reagents such as alkali ethoxide, diethyl carbonate, and salicylamide are commonly used in its synthesis.
Major Products: The primary product of the synthesis reaction is this compound itself, with ethanol as a byproduct.
Propiedades
IUPAC Name |
1,3-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYRYNVEFFWSHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046584 | |
| Record name | Carsalam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2037-95-8 | |
| Record name | 2H-1,3-Benzoxazine-2,4(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2037-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carsalam [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carsalam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carsalam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carsalam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARSALAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685H843ULU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
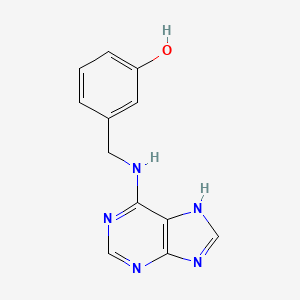
![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)
